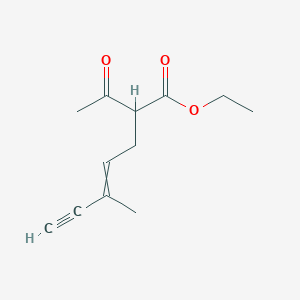
3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid is a complex organic compound known for its chelating properties. It is a derivative of ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA), which is widely used in various scientific and industrial applications due to its ability to bind metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid typically involves the reaction of ethylene glycol with bis(2-aminoethyl ether) and subsequent carboxymethylation. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary function.
Substitution: The carboxymethyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, as well as metal salts for chelation reactions. The conditions vary depending on the desired reaction but often involve controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes, which are used in various applications such as catalysis and medical imaging .
Aplicaciones Científicas De Investigación
3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid is used in a wide range of scientific research applications, including:
Chemistry: As a chelating agent in analytical chemistry and catalysis.
Biology: In studies involving metal ion homeostasis and enzyme activity.
Medicine: For the development of diagnostic agents and drug delivery systems.
Industry: In the production of high-purity metals and as a stabilizer in various formulations
Mecanismo De Acción
The primary mechanism of action of 3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid involves its ability to bind metal ions through its carboxymethyl and amine groups. This binding forms stable complexes that can alter the availability and reactivity of the metal ions. The molecular targets include various metal ions such as calcium, magnesium, and transition metals, and the pathways involved often relate to metal ion transport and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): A closely related compound with similar chelating properties but different binding affinities for metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a broader range of applications but lower selectivity for certain metal ions.
Uniqueness
3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid is unique due to its specific structure, which provides high selectivity and stability in forming metal complexes. This makes it particularly useful in applications requiring precise control over metal ion concentrations .
Propiedades
Número CAS |
63028-25-1 |
|---|---|
Fórmula molecular |
C14H26N4O8 |
Peso molecular |
378.38 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H26N4O8/c19-11(20)7-17(8-12(21)22)5-3-15-1-2-16-4-6-18(9-13(23)24)10-14(25)26/h15-16H,1-10H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
PMALPDICOWHVDU-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)


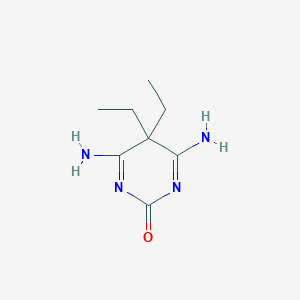

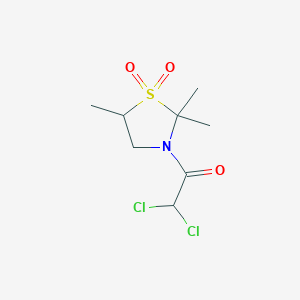
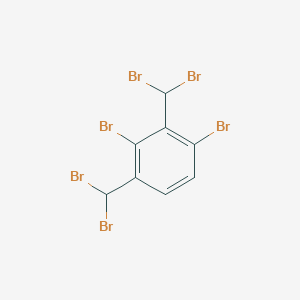
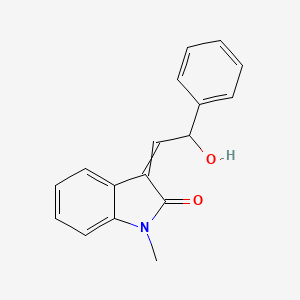

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
